methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a methyl benzoate group via a sulfanyl acetamide bridge. This structure is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The compound's design leverages the pyrimidine ring's ability to interact with biological targets, while the sulfanyl acetamide and benzoate ester groups modulate solubility, stability, and binding affinity.
Properties
IUPAC Name |
methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-21(28)14-7-9-15(10-8-14)25-18(27)12-30-20-17-11-24-26(19(17)22-13-23-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVZMFWDRGMHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the pyrazolo[3,4-d]pyrimidine core or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate have shown activity against various bacterial strains. A study demonstrated that analogs displayed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent derivatives . The structural features of the compound suggest potential efficacy against other microbial pathogens as well.
Anticancer Properties
The anticancer activity of this compound has been explored through various studies. For example, preliminary cytotoxicity assessments on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed significant inhibitory effects, with IC50 values reported at 12.5 µM and 15.0 µM respectively . The proposed mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation, potentially through modulation of signaling pathways related to cell survival .
Study on Antitubercular Activity
A recent study investigated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited promising antitubercular activity, suggesting that this compound could serve as a lead compound for further development in this area .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of this compound as a therapeutic agent .
Mechanism of Action
The mechanism of action of methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared to analogs with variations in the pyrazolo[3,4-d]pyrimidine core, sulfanyl acetamide linkage, and N-substituents. Key examples include:
Key Observations:
- Fluorine Incorporation: Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine's electron-withdrawing effects .
Biological Activity
Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of a sulfanyl group and an acetamido moiety further enhances its potential interactions within biological systems.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In a study by Ali et al. (2020), various derivatives were tested against human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay. The results demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited cell proliferation, showcasing IC50 values as low as 1.74 µM for certain analogs .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | HepG2 | 2.5 |
| 1d | MCF-7 | 1.74 |
| 1e | A549 | 3.0 |
This table summarizes the effectiveness of selected derivatives in inhibiting cancer cell growth.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study published in 2020 evaluated a library of these compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that several derivatives demonstrated significant antibacterial activity, suggesting their potential use in treating infections, particularly in immunocompromised patients such as those undergoing cancer therapy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
This table presents the MIC values for selected compounds against common bacterial strains.
The mechanism underlying the anticancer activity of this compound is primarily attributed to its ability to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways related to growth and proliferation . Additionally, its antimicrobial effects may involve disruption of bacterial DNA synthesis or inhibition of critical enzymes necessary for bacterial survival.
Case Studies
A notable case study involved a derivative with similar structural characteristics that was tested in vivo for its anticancer efficacy. The study reported significant tumor regression in animal models treated with the compound, indicating not only in vitro effectiveness but also potential therapeutic applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
